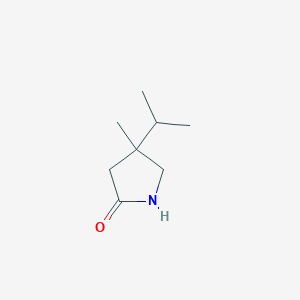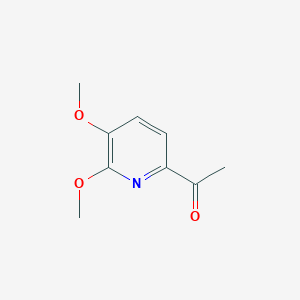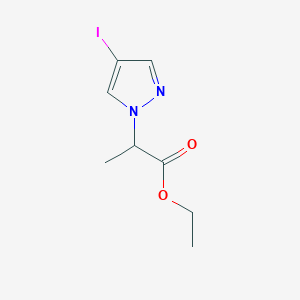
N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Histone Deacetylase Inhibition : A study by Zhou et al. (2008) describes the synthesis and biological evaluation of a compound similar to N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide. This compound is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, demonstrating significant antitumor activity and potential as an anticancer drug (Zhou et al., 2008).
Antioxidant Activity : Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, including compounds structurally similar to N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide. These compounds exhibit antioxidant activity by scavenging free radicals (Jovanović et al., 2020).
Capillary Electrophoresis Application : A study by Ye et al. (2012) focused on nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including compounds analogous to N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide. This method is promising for the quality control of pharmaceutical products (Ye et al., 2012).
Anticonvulsant Activity : Research by Lambert et al. (1995) on ameltolide derivatives, similar in structure to N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide, demonstrated significant anticonvulsant activity, indicating potential applications in the treatment of seizures (Lambert et al., 1995).
Luminescent Properties : A study by Srivastava et al. (2017) explored compounds structurally similar to N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide, demonstrating luminescent properties and potential applications in materials science (Srivastava et al., 2017).
Mosquito Development Inhibition : Research by Schaefer et al. (1978) identified substituted benzamides, structurally analogous to N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide, with significant effectiveness in controlling mosquito larvae, indicating potential applications in pest control (Schaefer et al., 1978).
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-heptoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-4-5-6-7-15-25-18-13-11-17(12-14-18)21(24)23-20-10-8-9-19(22)16(20)2/h8-14H,3-7,15,22H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFNGVUSXQXTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1391174.png)


![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1391180.png)
![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)
![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)

![3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1391186.png)


